Methyl Benzoate-2,3,4,5,6-d5
Overview
Description
Methyl Benzoate-2,3,4,5,6-d5: is a deuterated derivative of methyl benzoate, an organic compound with the chemical formula C8H8O2 . This compound is characterized by the presence of five deuterium atoms at the 2, 3, 4, 5, and 6 positions of the benzene ring, replacing the corresponding hydrogen atoms. Methyl benzoate itself is an ester formed from benzoic acid and methanol, commonly used in various industrial and scientific applications.
Mechanism of Action
Target of Action
Methyl Benzoate-2,3,4,5,6-d5, also known as Methyl 2,3,4,5,6-pentadeuteriobenzoate, primarily targets both the ring and the ester of the compound . Electrophiles attack the ring, while nucleophiles attack the carbonyl center .
Mode of Action
The interaction of this compound with its targets results in significant changes. For instance, acid-catalysed nitration with nitric acid leads to the formation of methyl 3-nitrobenzoate . On the other hand, hydrolysis with the addition of aqueous NaOH results in the formation of methanol and sodium benzoate .
Biochemical Pathways
this compound affects several biochemical pathways. For instance, it is involved in the formation of oximes and hydrazones . It also plays a role in the benzoate catabolism pathway .
Pharmacokinetics
The pharmacokinetic properties of this compound include fast absorption, high systemic clearance, and a short half-life . Its oral bioavailability is 23% . These properties impact the bioavailability of the compound, allowing it to permeate the blood-brain barrier (BBB) and be rapidly distributed to all organs .
Result of Action
The action of this compound results in molecular and cellular effects. For instance, the formation of methyl 3-nitrobenzoate and methanol and sodium benzoate are direct results of its action . Additionally, it is used in a variety of biochemical and physiological research applications, such as in the study of enzyme kinetics, protein folding, and drug metabolism.
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, it has been found to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests . Its various modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant, are influenced by the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl Benzoate-2,3,4,5,6-d5 can be synthesized through the condensation of methanol and benzoic acid in the presence of a strong acid catalyst. The reaction proceeds via Fischer esterification, where the acid-catalyzed reaction forms the ester. The deuterated version requires the use of deuterated methanol (methanol-d4) and deuterated benzoic acid (benzoic acid-d5) to introduce the deuterium atoms.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions under controlled conditions. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl Benzoate-2,3,4,5,6-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the methyl group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl group, often using reagents like Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Benzoic acid
Reduction: Benzyl alcohol
Substitution: Various substituted benzoic acids or alcohols, depending on the nucleophile used.
Scientific Research Applications
Methyl Benzoate-2,3,4,5,6-d5 is widely used in scientific research due to its unique properties and isotopic labeling capabilities. Its applications include:
Chemistry: Used as a solvent or reagent in organic synthesis and analytical chemistry.
Biology: Employed in metabolic studies and tracing biochemical pathways due to its deuterated nature.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of pharmaceutical compounds.
Industry: Applied in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
Methyl Benzoate: The non-deuterated version of the compound.
Ethyl Benzoate: An ester similar to methyl benzoate but with an ethyl group instead of a methyl group.
Propyl Benzoate: Another ester with a propyl group replacing the methyl group.
Uniqueness: Methyl Benzoate-2,3,4,5,6-d5 is unique due to its deuterated structure, which provides distinct advantages in scientific research, particularly in tracing and studying metabolic pathways. The presence of deuterium atoms allows for more accurate and detailed analysis compared to its non-deuterated counterparts.
Biological Activity
Methyl Benzoate-2,3,4,5,6-d5 is a deuterated form of methyl benzoate that has garnered attention due to its unique biological activities. This article explores its biological properties, including its cytotoxicity, potential as a pesticide, and metabolic pathways.
- Chemical Formula : C₈H₈D₅O₂
- Molecular Weight : Approximately 153.22 g/mol
- CAS Number : 2322358-20-1
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of methyl benzoate on human cell lines. For instance, research conducted on human kidney (HEK293) and colon (CACO2) cells demonstrated varying levels of cytotoxicity:
Concentration (mM) | HEK293 Cell Viability (%) | CACO2 Cell Viability (%) |
---|---|---|
0 | 100 | 100 |
0.1 | 98 | 95 |
5.5 | 85 | 70 |
11 | 20 | <10 |
At concentrations above 5.5 mM, significant reductions in cell viability were observed, particularly in CACO2 cells, indicating a dose-dependent cytotoxic effect .
Pesticidal Activity
Methyl benzoate has been identified as an effective green pesticide. Laboratory studies indicate that it exhibits considerable toxicity against various agricultural pests:
- Brown Marmorated Stinkbug (Halyomorpha halys)
- Diamondback Moth (Plutella xylostella)
- Tobacco Hornworm (Manduca sexta)
- Spotted Wing Drosophila (Drosophila suzukii)
The toxicity levels of methyl benzoate were reported to be significantly higher than conventional pesticides like β-cyfluthrin and sulfur & pyrethrin mixtures:
Pest Species | Methyl Benzoate Toxicity (LC50) | Conventional Pesticide Toxicity (LC50) |
---|---|---|
Halyomorpha halys | 1% | 5-20 times less toxic |
Plutella xylostella | 1% | 5-20 times less toxic |
Manduca sexta | 1% | 12 times less toxic |
In addition to its high toxicity, methyl benzoate effectively inhibited oviposition and larval development in Drosophila suzukii, showcasing its potential as an environmentally friendly pest control agent .
Metabolic Pathways
The metabolic pathways of methyl benzoate have been explored through various studies. It undergoes biotransformation processes that can involve enzyme-catalyzed reactions leading to different metabolites. Notably, the NIH shift has been observed during the metabolism of methyl benzoate, indicating rearrangements that affect its biological activity. Studies suggest that the hydroxylation of methyl benzoate leads to the formation of hydroxybenzoic acids, which may exhibit distinct biological properties compared to the parent compound .
Case Studies
- Cytotoxicity Assessment : A study evaluated the effects of methyl benzoate on cultured human cells and found that at concentrations above 5.5 mM, there was a marked decrease in cell viability across different cell lines .
- Pesticidal Efficacy : Research highlighted the effectiveness of methyl benzoate against invasive insect species in agricultural settings, demonstrating its superior performance compared to traditional pesticides .
Properties
IUPAC Name |
methyl 2,3,4,5,6-pentadeuteriobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3/i2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJVMBTYPHYUOC-VIQYUKPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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